molecular formula C23H29N5O3 B3297807 6-(4-Butylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 896301-63-6

6-(4-Butylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B3297807
CAS RN: 896301-63-6
M. Wt: 423.5 g/mol
InChI Key: KXTZIXQFPUNXOT-UHFFFAOYSA-N
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Description

Imidazoles are a type of organic compound that contain an imidazole ring. This ring is a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of these compounds . The bonds constructed during the formation of the imidazole ring are a key focus of these methodologies .


Molecular Structure Analysis

The molecular structure of imidazoles is based on a five-membered ring, which includes two nitrogen atoms and three carbon atoms . The specific structure of “6-(4-Butylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione” would include additional functional groups attached to this ring.


Chemical Reactions Analysis

Imidazoles can participate in a variety of chemical reactions. For example, they can act as latent curing agents or curing accelerators for epoxy resins .

Mechanism of Action

The mechanism of action of imidazoles can vary depending on their specific structure and the context in which they are used. For example, in the context of epoxy resins, imidazoles can act as latent curing agents or curing accelerators .

Future Directions

The field of imidazole research is active and ongoing, with recent advances in the synthesis of these compounds . Future challenges include improving the functional group compatibility of the synthesis process and expanding the resultant substitution patterns around the ring .

properties

IUPAC Name

6-(4-butylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-6-7-8-17-9-11-18(12-10-17)27-15(2)16(3)28-19-20(24-22(27)28)25(4)23(30)26(21(19)29)13-14-31-5/h9-12H,6-8,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTZIXQFPUNXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Butylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-Butylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Reactant of Route 2
Reactant of Route 2
6-(4-Butylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Reactant of Route 3
Reactant of Route 3
6-(4-Butylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Reactant of Route 4
Reactant of Route 4
6-(4-Butylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Reactant of Route 5
Reactant of Route 5
6-(4-Butylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Reactant of Route 6
Reactant of Route 6
6-(4-Butylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

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